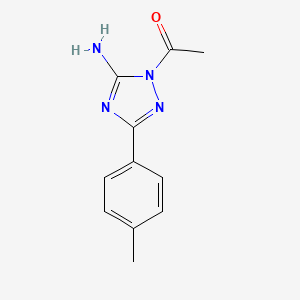![molecular formula C21H20N2O3 B5765270 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5765270.png)
2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as DPNB, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. DPNB is a member of the benzamide family and is a potent antagonist of the G protein-coupled receptor 55 (GPR55).
Mecanismo De Acción
2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide exerts its anti-cancer activity by inhibiting the GPR55 receptor, which is overexpressed in various types of cancer cells. This inhibition leads to the activation of the pro-apoptotic pathway, which induces programmed cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its potency and specificity. 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent GPR55 antagonist, which makes it an effective tool for studying the role of this receptor in various biological processes. However, one of the limitations of using 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One area of research is in the development of new anti-cancer therapies based on 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide and other GPR55 antagonists. Additionally, further studies are needed to fully understand the mechanisms of action of 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide and its potential applications in other areas, such as antibiotic development and the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(4-pyridinylmethyl)aniline in the presence of triethylamine to yield the desired product.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has potent anti-cancer activity against various types of cancer cells, including breast, prostate, and colon cancer cells.
Propiedades
IUPAC Name |
2,6-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-4-3-5-19(26-2)20(18)21(24)23-17-8-6-15(7-9-17)14-16-10-12-22-13-11-16/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFYWVKAPUHVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)

![2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5765205.png)
![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)
![N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5765214.png)

![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)



![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)

![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)